molecular formula C10H19NO3 B12848464 tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate

tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate

Katalognummer: B12848464
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: YUYCTFVUCHGRKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate: is a chemical compound with the molecular formula C₉H₁₇NO₃. It is known for its unique structure, which includes a cyclopropyl group and a carbamate functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a cyclopropylmethyl halide under basic conditions. The reaction is typically carried out in an organic solvent such as toluene, with sodium tert-butoxide as the base. The reaction mixture is stirred at low temperatures (0°C) for a specific duration, followed by quenching with a saturated sodium bicarbonate solution and extraction with ethyl acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate
  • tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate

Comparison: tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate is unique due to its specific structure, which includes a cyclopropyl group and a carbamate functional group. This structural uniqueness contributes to its distinct chemical properties and potential biological activities compared to similar compounds .

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11(4)7-10(13)5-6-10/h13H,5-7H2,1-4H3

InChI-Schlüssel

YUYCTFVUCHGRKW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)CC1(CC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.